![molecular formula C13H17NO3 B1520814 benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate CAS No. 1323557-45-4](/img/structure/B1520814.png)

benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate

Descripción general

Descripción

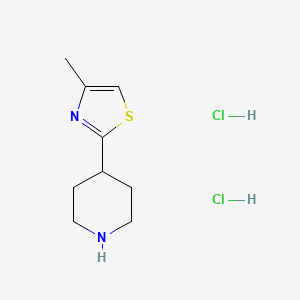

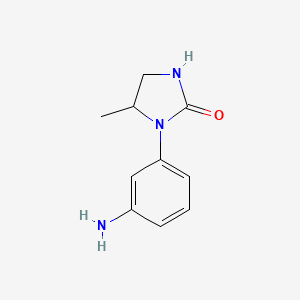

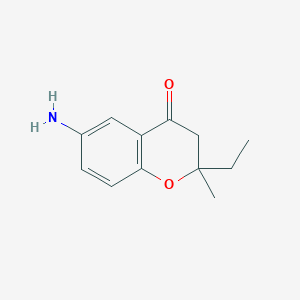

Benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate is a chemical compound with the molecular formula C13H17NO3 . It is also known as N- [1- (Hydroxymethyl)cyclopropyl]carbamic acid phenylmethyl ester .

Molecular Structure Analysis

The molecular structure of benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate consists of a benzyl group attached to a carbamate group, which is further attached to a cyclopropyl group with a hydroxymethyl substituent .Aplicaciones Científicas De Investigación

Gold(I)-Catalyzed Reactions

Research demonstrates the utilization of gold(I) catalysts in the intramolecular hydroamination and hydroalkoxylation of allenes, leading to the formation of heterocycles and piperidine derivatives. Such methodologies are pivotal in organic synthesis, offering efficient routes to complex structures (Zhang et al., 2006); (Zhang et al., 2007).

Hypervalent Iodine(III)-Induced Reactions

The use of hypervalent iodine(III) for the methylene acetoxylation of carbamates showcases another versatile synthetic application, expanding the toolkit for organic synthesis and offering a pathway to various organic compounds with potential biological activity (Liu et al., 2011).

Antineoplastic and Antifilarial Activity

Carbamate derivatives have been synthesized and evaluated for their biological activities, including antineoplastic and antifilarial effects. This research highlights the potential of carbamates in therapeutic applications, contributing to the development of new drugs (Ram et al., 1992).

Environmental and Analytical Applications

Studies also focus on the environmental analysis and degradation of carbamate pesticides, underscoring the importance of carbamates in agricultural applications and the need for monitoring and degradation strategies to mitigate their impact on ecosystems (Campos et al., 2015); (Zhang et al., 2013).

Mecanismo De Acción

Target of Action

Carbamates are generally known to interact with enzymes, receptors, and other proteins in the body .

Mode of Action

Benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate, like other carbamates, is likely to interact with its targets through the formation of covalent bonds . The carbamate functional group is known to be relatively non-nucleophilic, which allows it to form stable interactions with various biological targets .

Biochemical Pathways

Carbamates are often used as protecting groups in peptide synthesis, suggesting that they may play a role in modulating protein structure and function .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and to be a substrate of p-glycoprotein, a protein that plays a crucial role in drug absorption and distribution . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .

Result of Action

Given its structural similarity to other carbamates, it may have similar effects, such as modulation of protein structure and function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate. For instance, the rate of reaction of carbamates can be influenced by the presence of other chemical species and the pH of the environment . Additionally, the stability of benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate may be affected by temperature and light exposure.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

benzyl N-[[1-(hydroxymethyl)cyclopropyl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-10-13(6-7-13)9-14-12(16)17-8-11-4-2-1-3-5-11/h1-5,15H,6-10H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNOBACPLPRWLDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)OCC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride](/img/structure/B1520731.png)

![3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1520733.png)

amine](/img/structure/B1520738.png)